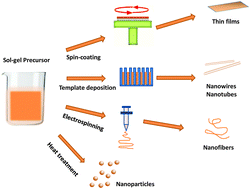Chemical route derived bismuth ferrite thin films and nanomaterials
Journal of Materials Chemistry C Pub Date: 2016-03-29 DOI: 10.1039/C6TC00243A
Abstract
Bismuth ferrite (BiFeO3 – BFO) is a prototypical lead-free single phase multiferroic which shows strong ferroelectric and antiferromagnetic properties simultaneously, together with high ferroelectric Curie temperature (TFE ∼ 1103 K) and Néel temperature (TN ∼ 643 K). BFO thin films and nanomaterials (collectively termed here ‘nanostructured BFO’) show many fascinating functional properties are not observed in the parent bulk compound. In this review we focus on chemical route-derived nanostructured BFO: thin films, nanowires and nanoparticles. The review covers governing factors in a detailed and systematic manner so as to give readers a clear picture of the current state of the art in the development of nanostructured BFO via chemical routes. We discuss the process pathways for each of the chemical (or soft) based synthesis techniques, highlighting both the advantages and challenges faced for each method. Specific emphasis is placed on understanding the role of each processing ingredient and development of optimized precursors. Finally we identify the opportunities posed by further development of chemical routes for this fascinating materials system. The review thus sheds significant insight into successfully achieving high-quality nanostructured BFO via chemical process techniques.


Recommended Literature
- [1] Thermoelectric properties of two-dimensional selenene and tellurene from group-VI elements†
- [2] Ligand-modified synthesis of shape-controllable and highly luminescent CsPbBr3 perovskite nanocrystals under ambient conditions†
- [3] Transparent, conductive, and SERS-active Au nanofiber films assembled on an amphiphilic peptide template†
- [4] Mineralization of poly(tetrafluoroethylene) and other fluoropolymers using molten sodium hydroxide†
- [5] Front cover
- [6] Estimating and using sampling precision in surveys of trace constituents of soils
- [7] Comparison of Palladium Chemical Modifiers for the Determination of Selenium in Plasma by Zeeman-effect Background Corrected Electrothermal Atomic Absorption Spectrometry
- [8] Quantitation of acute monocytic leukemia cells spiked in control monocytes using surface-enhanced Raman spectroscopy
- [9] A perspective on the evolution and journey of different types of lithium-ion capacitors: mechanisms, energy-power balance, applicability, and commercialization
- [10] Nitration of iron corrolates: further evidence for non-innocence of the corrole ligand†

Journal Name:Journal of Materials Chemistry C
Research Products
-
CAS no.: 147253-67-6
-
CAS no.: 16096-33-6
-
CAS no.: 16817-43-9









